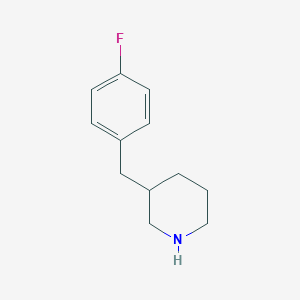

3-(4-Fluorobenzyl)piperidine

Description

BenchChem offers high-quality 3-(4-Fluorobenzyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorobenzyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATWKPHWUDHKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392419 | |

| Record name | 3-(4-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382637-47-0 | |

| Record name | 3-[(4-Fluorophenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382637-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthetic Strategies for 3-(4-Fluorobenzyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-(4-fluorobenzyl)piperidine scaffold is a crucial pharmacophore found in a variety of biologically active molecules, making its efficient and stereoselective synthesis a significant area of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-(4-fluorobenzyl)piperidine, presenting detailed experimental protocols, comparative data, and visual representations of the reaction schemes.

Core Synthetic Pathways

Two principal strategies dominate the synthesis of 3-(4-fluorobenzyl)piperidine: the catalytic hydrogenation of a substituted pyridine precursor and a Grignard reaction-based approach. Both methods offer distinct advantages and are amenable to modifications for producing either racemic or enantiomerically pure products.

Pathway 1: Catalytic Hydrogenation of 3-(4-Fluorobenzyl)pyridine

This widely employed route involves the initial synthesis of 3-(4-fluorobenzyl)pyridine, which is subsequently reduced to the target piperidine. A common starting point for this pathway is the reaction between 4-fluorobenzyl chloride and 3-picoline (3-methylpyridine). The resulting 3-(4-fluorobenzyl)pyridine is then subjected to catalytic hydrogenation to saturate the pyridine ring.

A notable industrial synthesis begins with pyridine-3-carboxaldehyde, which is reacted with 4-fluorophenylmagnesium bromide to form (4-fluorophenyl)(pyridin-3-yl)methanol. This intermediate is then deoxygenated and the pyridine ring is reduced.[1][2]

Key Reaction Steps:

-

Formation of 3-(4-Fluorobenzyl)pyridine: This intermediate can be prepared through various methods, including the reaction of a Grignard reagent with pyridine-3-carboxaldehyde followed by deoxygenation.

-

Catalytic Hydrogenation: The saturation of the pyridine ring is a critical step, typically achieved using catalysts such as Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][3][4] The choice of catalyst and reaction conditions can influence the yield and purity of the final product.

Experimental Protocol: Catalytic Hydrogenation of 3-(4-Fluorobenzyl)pyridine Hydrochloride Salt [3]

A solution of 3-(4-fluorobenzoyl)pyridine hydrochloride (119.8 g, 0.50 mol) in ethanol (1.5 L) was charged with Platinum(IV) oxide (5 g). The mixture was then hydrogenated on a Parr apparatus at 50 psi for 5 hours. Following the reaction, the catalyst was removed by filtration through Celite, and the filtrate was concentrated in vacuo to yield the crude piperidine product.

Pathway 2: Grignard Reaction with Pyridine-3-Carboxaldehyde

This approach offers a direct method to introduce the 4-fluorobenzyl group at the 3-position of the piperidine precursor. The key step is the addition of a 4-fluorophenylmagnesium bromide Grignard reagent to pyridine-3-carboxaldehyde.[1][2] The resulting alcohol is then subjected to a one-pot deoxygenation and hydrogenation of the pyridine ring.

Key Reaction Steps:

-

Grignard Reaction: 4-Fluorophenylmagnesium bromide is added to pyridine-3-carboxaldehyde to form (4-fluorophenyl)(pyridin-3-yl)methanol.[2]

-

Deoxygenation and Hydrogenation: A one-pot procedure is often employed for the removal of the hydroxyl group and the saturation of the pyridine ring, typically using a palladium catalyst.[1][2]

Experimental Protocol: Synthesis of (4-Fluorophenyl)(pyridin-3-yl)methanol [2]

To a solution of 4-fluorophenylmagnesium bromide (prepared from 4-fluorobromobenzene and magnesium) in tetrahydrofuran, pyridine-3-carboxaldehyde is added dropwise at a controlled temperature. After the addition is complete, the reaction is stirred for several hours. The reaction is then quenched with a saturated ammonium chloride solution. The organic layer is separated, dried, and concentrated to yield the crude carbinol product, which can be purified by crystallization.

Chiral Synthesis

For many pharmaceutical applications, the synthesis of a specific enantiomer of 3-(4-fluorobenzyl)piperidine is required. This can be achieved through chiral resolution of the racemic mixture or by asymmetric synthesis.

Chiral Resolution: A common method involves the use of a chiral resolving agent, such as (R)-mandelic acid, to form diastereomeric salts with the racemic piperidine.[3] These salts can then be separated by fractional crystallization, followed by liberation of the desired enantiomer.

Asymmetric Synthesis: Rhodium-catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine derived from a pyridine derivative, can provide direct access to the chiral piperidine.[5]

Data Summary

| Synthesis Pathway | Key Intermediates | Catalyst/Reagents | Typical Yield | Purity/ee | Reference |

| Catalytic Hydrogenation | 3-(4-Fluorobenzoyl)pyridine HCl | PtO₂, H₂ | 60% (for the recrystallized HCl salt of the ketone precursor) | High | [3] |

| Grignard Reaction | (4-Fluorophenyl)(pyridin-3-yl)methanol | 4-F-PhMgBr, Pd catalyst, H₂ | Not explicitly stated for the final product, but the method is described as convenient. | Not specified | [1][2] |

| Chiral Resolution | Racemic 3-(4-Fluorobenzyl)piperidine | (R)-Mandelic Acid | High %ee after recrystallization | High enantiomeric excess | [3] |

Visualizing the Synthesis Pathways

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorobenzyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-Fluorobenzyl)piperidine, a key building block in contemporary medicinal chemistry. Given its prevalence in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system, a thorough understanding of its physical and chemical characteristics is paramount for researchers in drug discovery and development. This document collates available quantitative data, outlines detailed experimental protocols for the determination of key properties, and presents a logical workflow for physicochemical characterization.

Introduction

3-(4-Fluorobenzyl)piperidine is a substituted piperidine derivative that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2] The piperidine moiety is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[3] The addition of a 4-fluorobenzyl group can modulate lipophilicity and metabolic stability, making this compound a valuable starting material for the development of drugs targeting neurological disorders, such as selective serotonin reuptake inhibitors (SSRIs).[1] This guide aims to provide a detailed summary of its physicochemical properties to aid in its effective utilization in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-(4-Fluorobenzyl)piperidine is presented in Table 1. It is important to note that while some data is derived from experimental measurements, other values are computationally predicted and should be confirmed experimentally.

Table 1: Physicochemical Properties of 3-(4-Fluorobenzyl)piperidine

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆FN | ChemScene, Santa Cruz Biotechnology |

| Molecular Weight | 193.26 g/mol | ChemScene, Santa Cruz Biotechnology, PubChem |

| Appearance | Colorless to yellowish liquid | ChemBK |

| Boiling Point | 276.6 °C at 760 mmHg | ChemBK |

| Density | 1.044 g/cm³ | ChemBK |

| Flash Point | 121.1 °C | ChemBK |

| Vapor Pressure | 0.00475 mmHg at 25 °C | ChemBK |

| logP (calculated) | 2.3678 | ChemScene |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene |

| pKa (predicted) | ~9.5 - 10.5 (for the piperidine nitrogen) | General chemical knowledge |

| Solubility | Soluble in most organic solvents. The hydrochloride salt is soluble in water. | BenchChem, Chem-Impex |

Experimental Protocols

Detailed experimental methodologies for determining key physicochemical parameters are provided below. These are generalized protocols that can be adapted for 3-(4-Fluorobenzyl)piperidine.

Melting Point Determination (for solid derivatives)

The melting point is a critical indicator of purity.[4][5][6]

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0 °C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the sample to a height of 1-2 mm.[4][7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Determination:

-

A rapid initial heating can be performed to determine an approximate melting range.

-

For an accurate measurement, a fresh sample is heated slowly, at a rate of approximately 2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.[6]

-

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding.[8][9]

Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa corresponds to the pH at which the compound is 50% ionized.

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or titration vessel

-

Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M)

Procedure:

-

Sample Preparation: A known concentration of 3-(4-Fluorobenzyl)piperidine (e.g., 1 mM) is prepared in a suitable solvent, often a water-methanol mixture to ensure solubility.[8][10] The solution is made acidic (pH 1.8-2.0) with 0.1 M HCl.[9][10]

-

Titration: The solution is placed in the titration vessel with the pH electrode and stir bar. The solution is titrated with standardized 0.1 M NaOH, added in small increments.[9]

-

Data Collection: The pH is recorded after each addition of titrant, allowing the solution to equilibrate. The titration is continued until the pH reaches approximately 12.[9][10]

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant). This can be calculated from the first derivative of the curve. The experiment should be repeated at least three times to ensure reproducibility.[10]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.[11][12][13]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the formation of a precipitate is measured, typically by turbidimetry (light scattering).[14]

Apparatus:

-

Nephelometer or UV-Vis plate reader

-

96-well microtiter plates

-

Automated liquid handling system (optional)

-

Incubator

Procedure:

-

Stock Solution Preparation: A stock solution of 3-(4-Fluorobenzyl)piperidine is prepared in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: A small volume of the DMSO stock solution (e.g., 2 µL) is added to the wells of a microtiter plate.

-

Buffer Addition and Incubation: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the wells to achieve the desired final compound concentrations. The plate is then incubated, typically for 1-2 hours at a controlled temperature (e.g., 25 °C or 37 °C).[11][15]

-

Measurement: The turbidity of each well is measured using a nephelometer. The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.[13][15]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like 3-(4-Fluorobenzyl)piperidine.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide has consolidated the available physicochemical data for 3-(4-Fluorobenzyl)piperidine and provided detailed, adaptable protocols for the experimental determination of its key properties. A comprehensive understanding of these characteristics is essential for its effective application in the synthesis and development of new chemical entities. The provided workflow offers a systematic approach to the characterization of this and similar molecules, facilitating robust and reproducible research in the field of drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. byjus.com [byjus.com]

- 8. enamine.net [enamine.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. enamine.net [enamine.net]

3-(4-Fluorobenzyl)piperidine CAS number and characterization

An In-depth Technical Guide to 3-(4-Fluorobenzyl)piperidine

This technical guide provides a comprehensive overview of 3-(4-Fluorobenzyl)piperidine, including its chemical identity, synthesis, characterization, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identification

The primary identifier for 3-(4-Fluorobenzyl)piperidine is its CAS number. It's important to distinguish between the racemic mixture and its stereoisomers.

| Identifier | Value | Reference |

| Compound Name | 3-(4-Fluorobenzyl)piperidine | |

| CAS Number | 382637-47-0 (Racemate) | [1] |

| CAS Number | 275815-80-0 ((S)-enantiomer) | |

| Molecular Formula | C12H16FN | [1] |

| Molecular Weight | 193.26 g/mol | [1] |

| Synonyms | 3-[(4-fluorophenyl)methyl]piperidine | [1] |

Synthesis

A general and efficient method for the synthesis of 3-(substituted benzyl)piperidines has been reported, which can be applied to the preparation of 3-(4-Fluorobenzyl)piperidine.[2] The synthesis involves a two-step, one-pot procedure starting from pyridine-3-carboxaldehyde.

Synthetic Pathway

The synthesis commences with the Grignard reaction of 4-fluorophenylmagnesium bromide with pyridine-3-carboxaldehyde. The resulting alcohol intermediate is then subjected to a one-pot deoxygenation and reduction of the pyridine ring using a palladium catalyst under a hydrogen atmosphere to yield the final product.

Experimental Protocol: Synthesis of 3-(4-Fluorobenzyl)piperidine

The following is a representative experimental protocol based on the general method described by Ágai et al. for related compounds.[2]

Materials:

-

Magnesium turnings

-

Iodine (catalyst)

-

1-Bromo-4-fluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Pyridine-3-carboxaldehyde

-

Palladium on carbon (10% Pd/C)

-

Formic acid

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added, and the flask is gently warmed. A solution of 1-bromo-4-fluorobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

-

Grignard Reaction: The flask is cooled in an ice bath, and a solution of pyridine-3-carboxaldehyde in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.

-

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Hydrogenation: The crude alcohol intermediate is dissolved in methanol. Palladium on carbon (10% w/w) and formic acid are added. The mixture is stirred under a hydrogen atmosphere (50 psi) at 50°C for 24 hours.

-

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is dissolved in water and basified with a 10% NaOH solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 3-(4-Fluorobenzyl)piperidine.

Synthesis Workflow Diagram

Caption: General synthesis workflow for 3-(4-Fluorobenzyl)piperidine.

Biological Activity and Signaling Pathways

Derivatives of 3-(4-Fluorobenzyl)piperidine have been investigated for their potential as central nervous system agents, particularly as antagonists for the dopamine D4 receptor.[3][4][5][6] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

An antagonist like 3-(4-Fluorobenzyl)piperidine would block the binding of dopamine to the D4 receptor, thereby preventing the downstream signaling cascade. This mechanism is of interest for the treatment of certain neuropsychiatric disorders.

Plausible Signaling Pathway Diagram

Caption: Plausible signaling pathway for a dopamine D4 receptor antagonist.

Characterization

Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic | 6.9 - 7.2 | m | 4H |

| Benzyl CH₂ | 2.5 - 2.7 | d | 2H |

| Piperidine CH (axial/equatorial) | 2.9 - 3.1 / 2.4 - 2.6 | m | 2H |

| Piperidine CH₂ (axial/equatorial) | 1.5 - 1.9 | m | 5H |

| Piperidine NH | 1.5 - 2.5 | br s | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic C-F | 160 - 164 (d, J ≈ 245 Hz) | C-F |

| Aromatic C-C | 135 - 138 | C-CH₂ |

| Aromatic C-H | 129 - 131 (d, J ≈ 8 Hz) | CH |

| Aromatic C-H | 114 - 116 (d, J ≈ 21 Hz) | CH |

| Piperidine C-N | 50 - 55 | CH₂ |

| Piperidine C-N | 45 - 50 | CH₂ |

| Piperidine C-C | 30 - 35 | CH |

| Piperidine C-C | 25 - 30 | CH₂ |

| Benzyl C | 40 - 45 | CH₂ |

Expected Mass Spectrometry and IR Data

| Technique | Expected Features |

| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 193. Base peak corresponding to the loss of the benzyl group or fragmentation of the piperidine ring. |

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic ~3050 cm⁻¹, aliphatic 2800-3000 cm⁻¹), C=C stretches (aromatic ~1600, 1500 cm⁻¹), C-F stretch (~1220 cm⁻¹). |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the purified compound (~10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL).

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electron ionization (EI) source.

-

The sample is introduced via direct infusion or a GC-MS system.

-

The fragmentation pattern is analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on an FTIR spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

The spectrum is scanned from 4000 to 400 cm⁻¹.

References

- 1. 3-(4-Fluorobenzyl)piperidine | C12H16FN | CID 3432343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine D(4) receptor antagonist 3-(4-[(18)F]fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one([(18)F]FMTP): radiosynthesis and in vivo characterization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

The Biological Activity of 3-(4-Fluorobenzyl)piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 3-(4-fluorobenzyl)piperidine derivatives, a class of compounds with significant potential in the development of novel therapeutics, particularly for neurological and psychiatric disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Introduction to 3-(4-Fluorobenzyl)piperidine Derivatives

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a 4-fluorobenzyl group at the 3-position of the piperidine ring has been a key strategy in the design of ligands with high affinity and selectivity for various biological targets. In particular, these derivatives have shown significant promise as modulators of dopamine receptors, which are implicated in a range of central nervous system (CNS) disorders.[2][3] This guide will focus on the biological activities of these compounds, with a primary emphasis on their interaction with the dopamine D4 receptor.

Biological Activity and Quantitative Data

Derivatives of 3-(4-fluorobenzyl)piperidine have been primarily investigated as antagonists of the dopamine D4 receptor (D4R).[2] The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the frontal cortex, medulla, and midbrain.[4][5] Its involvement in cognitive processes, motivation, and reward has made it an attractive target for the treatment of conditions such as schizophrenia, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[2][6]

The following tables summarize the in vitro binding affinities of various 3-(4-fluorobenzyl)piperidine and related derivatives for the dopamine D4 receptor.

Table 1: Dopamine D4 Receptor Binding Affinities of 3-Benzyloxy Piperidine Derivatives

| Compound ID | R Group | Kᵢ (nM) | Selectivity vs. D₁, D₂, D₃, D₅ |

| 8a | 3-Fluorobenzyl | 205.9 | >30-fold |

| 8b | 3,4-Difluorophenyl | 169 | >30-fold |

| 8c | 4-Fluoro-3-methyl | 135 | >30-fold |

| 8e | 4-Methylbenzyl | 241 | >30-fold |

| 8f | 2-Methylbenzyl | 343 | >30-fold |

| 8h | 3-Fluorobenzyl (with 2-methylimidazo[1,2-a]pyridine) | 1,939 | >30-fold |

| 8i | 3,4-Difluorobenzyl (with 2-methylimidazo[1,2-a]pyridine) | 375 | >30-fold |

Data extracted from a study on benzyloxy piperidine-based dopamine D4 receptor antagonists.[2]

Table 2: Dopamine D4 Receptor Binding Affinities of 4-Benzyloxy Piperidine Derivatives

| Compound ID | R Group | Kᵢ (nM) |

| 9a | 3-Fluorobenzyl | 167 |

| 9b | 3,4-Difluorobenzyl | 338 |

| 9c | 3-Trifluoromethylbenzyl | 166 |

| 9d | 4-Chlorobenzyl | 134 |

| 9j | 3-Fluoro-4-methoxybenzyl (with 3-methyl-1-imidazo[1,5-a]pyridine) | 96 |

Data extracted from a study on benzyloxy piperidine-based dopamine D4 receptor antagonists.[2]

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled GPCR.[3][5] Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. The D4 receptor can also modulate intracellular calcium levels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2]

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Workflow for Biological Evaluation

The biological evaluation of 3-(4-fluorobenzyl)piperidine derivatives typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Caption: General Experimental Workflow.

Experimental Protocols

Dopamine Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of test compounds for the dopamine D4 receptor.

Materials:

-

Membrane Preparation: Crude membrane fractions from cells expressing the human dopamine D4 receptor.

-

Radioligand: [³H]Spiperone (a commonly used radioligand for D2-like receptors).[7]

-

Unlabeled Ligand (for non-specific binding): 10 µM Haloperidol.[8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[7]

-

Test Compounds: 3-(4-Fluorobenzyl)piperidine derivatives at various concentrations.

-

96-well plates.

-

Glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI). [7]

-

Filtration apparatus (cell harvester).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Receptor membrane preparation.

-

[³H]Spiperone at a concentration near its K₋d for the D4 receptor.

-

Varying concentrations of the test compound.

-

-

For determining non-specific binding, a set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).

-

For determining total binding, a set of wells should contain the membrane preparation and radioligand in the assay buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Synthesis of 3-(4-Fluorobenzyl)piperidine

A general method for the synthesis of 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and heteroaromatic ring saturation using a palladium catalyst.[9]

A simplified representation of the synthesis is as follows:

-

Grignard Reaction: 4-Fluorophenylmagnesium bromide is reacted with pyridine-3-carboxaldehyde to form (4-fluorophenyl)(pyridin-3-yl)methanol.

-

Reduction: The resulting alcohol is then subjected to a one-pot reduction. This typically involves a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This step achieves both the deoxygenation of the benzylic alcohol and the saturation of the pyridine ring to form the piperidine ring.

More recent and varied synthetic routes for piperidine derivatives have also been developed, including methods involving alkene cyclization and radical-mediated amine cyclization.[10]

In Vivo Efficacy Assessment in Animal Models

To evaluate the in vivo efficacy of D4 receptor antagonists, animal models of CNS disorders are often employed. For instance, in models of Parkinson's disease, the ability of a compound to reverse cocaine-induced hyperlocomotion can be assessed.[11]

Example Protocol: Cocaine-Induced Hyperlocomotion in Mice

-

Acclimate mice to the experimental environment (e.g., open-field arenas).

-

Administer the test compound (a 3-(4-fluorobenzyl)piperidine derivative) or vehicle to different groups of mice.

-

After a predetermined time (to allow for drug absorption and distribution), administer cocaine to induce hyperlocomotion.

-

Record the locomotor activity of the mice for a specified period using an automated activity monitoring system.

-

Compare the locomotor activity of the group treated with the test compound to the vehicle-treated group to determine if the compound can attenuate the effects of cocaine.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of 3-(4-fluorobenzyl)piperidine derivatives are crucial for their development as therapeutic agents. Key parameters to be evaluated include absorption, distribution, metabolism, and excretion (ADME).

While specific ADME data for 3-(4-fluorobenzyl)piperidine is not extensively available in the public domain, studies on structurally related fluorinated piperidine derivatives can provide insights. For example, a study on a novel MET kinase inhibitor containing a 3-fluoropiperidine moiety showed high plasma protein binding and variable oral bioavailability across different species.[12] The metabolic stability of piperidine-containing compounds is often influenced by the substitution pattern around the nitrogen atom.[1]

Conclusion

3-(4-Fluorobenzyl)piperidine derivatives represent a promising class of compounds, particularly as selective antagonists of the dopamine D4 receptor. Their potential therapeutic applications in a variety of CNS disorders warrant further investigation. This technical guide has provided a summary of their biological activity, relevant experimental protocols, and associated signaling pathways to support ongoing and future research in this field. The provided data and methodologies can serve as a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutics targeting the dopamine system.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 4. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 3-(4-Fluorobenzyl)piperidine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct pharmacological data is available for 3-(4-Fluorobenzyl)piperidine itself. This guide synthesizes information from studies on its derivatives to infer its mechanism of action. The provided data and protocols are representative examples from the literature on these related compounds.

Introduction

3-(4-Fluorobenzyl)piperidine is a versatile heterocyclic amine that serves as a key structural motif in a variety of pharmacologically active compounds, particularly those targeting the central nervous system.[1] Its piperidine core and the 4-fluorobenzyl group contribute to its ability to interact with several important biological targets. This guide provides a comprehensive overview of the inferred mechanism of action of 3-(4-Fluorobenzyl)piperidine by examining the pharmacological profiles of its derivatives. The primary targets identified in the literature for compounds containing this scaffold are the serotonin transporter (SERT), the dopamine transporter (DAT), and sigma receptors (σ1 and σ2).

Pharmacological Profile: Inferred from Derivatives

The pharmacological activity of 3-(4-Fluorobenzyl)piperidine derivatives suggests that the parent compound likely interacts with monoamine transporters and sigma receptors. The specific affinity and selectivity are determined by the other substitutions on the piperidine ring.

Interaction with Monoamine Transporters

Derivatives of 3-(4-Fluorobenzyl)piperidine have been shown to exhibit significant affinity for both SERT and DAT, suggesting a potential role as a modulator of serotonergic and dopaminergic neurotransmission.

-

Serotonin Transporter (SERT): Several derivatives are potent inhibitors of SERT, with Ki values in the nanomolar range. This suggests that the 3-(4-fluorobenzyl)piperidine scaffold is a promising starting point for the development of selective serotonin reuptake inhibitors (SSRIs).[2]

-

Dopamine Transporter (DAT): A number of analogs also show high affinity for DAT. The selectivity for DAT over SERT can be modulated by structural modifications to the piperidine ring.

Interaction with Sigma Receptors

Recent studies have highlighted the interaction of piperidine-based compounds with sigma receptors. The 3-(4-fluorobenzyl)piperidine moiety has been incorporated into ligands with high affinity for the σ1 receptor.

Quantitative Data from Derivative Studies

The following tables summarize the binding affinities of various derivatives of 3-(4-Fluorobenzyl)piperidine for their primary biological targets.

Table 1: Binding Affinities of 3-(4-Fluorobenzyl)piperidine Derivatives for SERT and DAT

| Compound/Derivative | Target | Radioligand | Ki (nM) | Reference |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative 1 | SERT | [3H]-Paroxetine | 2 - 400 | [2] |

| cis-3,6-disubstituted piperidine derivative from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidine-4-ylmethyl]amine | DAT | [3H]WIN 35,428 | 11.3 (IC50) | |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines | DAT | Not Specified | Low to subnanomolar |

Table 2: Binding Affinities of Piperidine Derivatives for Sigma Receptors

| Compound/Derivative | Target | Radioligand | Ki (nM) | Reference |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | σ1 | --INVALID-LINK--pentazocine | 3.2 | [3] |

| Benzylpiperidine-derived compound 5 (4-fluorophenyl-substituted) | σ1 | --INVALID-LINK--pentazocine | Weaker affinity | [3] |

| 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine (2) | σ1 | Not Specified | 0.38 | [4] |

Experimental Protocols

The following are representative experimental protocols for key assays used to determine the binding affinities of 3-(4-Fluorobenzyl)piperidine derivatives.

SERT Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the serotonin transporter using [3H]-paroxetine.

Materials:

-

HEK293 cells stably expressing human SERT (hSERT)

-

Assay Buffer: Tris-HCl buffer with appropriate salts

-

Radioligand: [3H]-Paroxetine

-

Non-labeled SERT inhibitor (e.g., Fluoxetine) for non-specific binding determination

-

Test compounds (derivatives of 3-(4-Fluorobenzyl)piperidine)

-

96-well microplates

-

Cell harvester and filter mats

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Culture and harvest hSERT-expressing HEK293 cells. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Binding Assay: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Add the cell membrane preparation to each well.

-

Add [3H]-Paroxetine to all wells at a concentration near its Kd.

-

For non-specific binding wells, add a high concentration of a non-labeled SERT inhibitor.

-

Add the test compounds at varying concentrations to the appropriate wells.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Filtration and Counting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

DAT Binding Assay

This protocol outlines a competitive binding assay to measure the affinity of a test compound for the dopamine transporter using [3H]WIN 35,428.

Materials:

-

Rat striatal tissue or cells expressing DAT

-

Homogenization Buffer

-

Assay Buffer

-

Radioligand: [3H]WIN 35,428

-

Known DAT inhibitor (e.g., cocaine) for non-specific binding

-

Test compounds

-

96-well plates

-

Cell harvester and filter mats

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate to obtain a crude membrane pellet. Wash the pellet and resuspend in assay buffer.

-

Binding Assay: In a 96-well plate, add the membrane preparation, [3H]WIN 35,428, and either buffer (total binding), a known DAT inhibitor (non-specific binding), or the test compound at various concentrations.

-

Incubate the plate on ice for 2 hours.

-

Filtration and Counting: Terminate the reaction by filtration and wash the filters with ice-cold buffer.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 and Ki values as described for the SERT assay.

Sigma-1 Receptor Binding Assay

This protocol describes a method to determine the binding affinity of a compound for the sigma-1 receptor using [3H]-(+)-pentazocine.

Materials:

-

Guinea pig liver membranes (or other tissue/cells with high σ1 receptor expression)

-

Assay Buffer

-

Radioligand: [3H]-(+)-pentazocine

-

Haloperidol for non-specific binding determination

-

Test compounds

-

96-well plates

-

Cell harvester and filter mats

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from guinea pig liver.

-

Binding Assay: In each well of a 96-well plate, combine the membrane preparation, a single concentration of [3H]-(+)-pentazocine (near its Kd), and either buffer, haloperidol, or the test compound at various concentrations.[5]

-

Filtration and Counting: Terminate the assay by filtration and wash the filters.

-

Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 and Ki values.

Signaling Pathways

The interaction of 3-(4-Fluorobenzyl)piperidine derivatives with their targets initiates downstream signaling cascades that modulate neuronal function.

Serotonin Transporter (SERT) Signaling

Inhibition of SERT by 3-(4-Fluorobenzyl)piperidine derivatives is expected to increase the concentration of serotonin in the synaptic cleft. This leads to enhanced activation of postsynaptic serotonin receptors (5-HTRs), which can be either G-protein coupled receptors (GPCRs) or ligand-gated ion channels, initiating a variety of intracellular signaling pathways.[8][9]

Caption: Inhibition of SERT by a 3-(4-Fluorobenzyl)piperidine derivative.

Dopamine Transporter (DAT) Signaling

Inhibition of DAT by these compounds increases synaptic dopamine levels. This enhances the activation of postsynaptic dopamine receptors (D1-like and D2-like families), which are GPCRs that modulate adenylyl cyclase activity and other downstream effectors.[1][10][11]

Caption: Inhibition of DAT by a 3-(4-Fluorobenzyl)piperidine derivative.

Sigma-1 Receptor (σ1R) Signaling

The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Ligand binding can modulate intracellular calcium signaling, ion channel function, and cellular stress responses. Agonism at σ1R can lead to the dissociation of σ1R from the BiP chaperone and its interaction with client proteins like the IP3 receptor, thereby influencing calcium homeostasis.[12][13][14][15][16]

Caption: Agonist binding and signaling at the Sigma-1 Receptor.

Conclusion

While direct and comprehensive pharmacological data for 3-(4-Fluorobenzyl)piperidine is not extensively available, the analysis of its derivatives strongly suggests a mechanism of action centered on the modulation of key neurotransmitter systems and intracellular signaling pathways. The 3-(4-Fluorobenzyl)piperidine scaffold demonstrates significant potential for interacting with the serotonin transporter, the dopamine transporter, and sigma-1 receptors. The specific functional outcome (e.g., inhibition, agonism) and selectivity profile are highly dependent on the further chemical modifications of the piperidine ring. This makes 3-(4-Fluorobenzyl)piperidine a valuable starting point for the rational design of novel therapeutics for a range of neurological and psychiatric disorders. Further research is warranted to fully characterize the pharmacological profile of the parent compound and to further explore the structure-activity relationships of its derivatives. its derivatives.

References

- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 7. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 11. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 14. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 15. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

Spectroscopic Data of 3-(4-Fluorobenzyl)piperidine: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of the compound 3-(4-Fluorobenzyl)piperidine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This analysis is supported by a comparative study of the experimental data for structurally related compounds, namely piperidine and 4-benzylpiperidine. This guide also includes standardized experimental protocols for the acquisition of such spectroscopic data and a workflow diagram for the analytical process.

Predicted and Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the piperidine ring, the benzylic bridge, and the 4-fluorophenyl group. The substitution at the 3-position of the piperidine ring will result in a more complex set of multiplets for the ring protons compared to the symmetrical 4-substituted analogue.

| Compound | Assignment | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-(4-Fluorobenzyl)piperidine | Aromatic H (ortho to F) | ~7.15 | dd (triplet-like) | J_HH ≈ 8.5, J_HF ≈ 5.5 |

| Aromatic H (meta to F) | ~6.95 | t | J_HH ≈ 8.7 | |

| Benzylic CH₂ | ~2.55 | d | J ≈ 7.0 | |

| Piperidine H-2, H-6 (axial & eq) | ~2.9 - 3.1 & ~2.4 - 2.6 | m | - | |

| Piperidine H-3 | ~1.8 - 2.0 | m | - | |

| Piperidine H-4, H-5 (axial & eq) | ~1.5 - 1.8 & ~1.1 - 1.4 | m | - | |

| N-H | ~1.5 - 2.5 (broad) | s (br) | - | |

| 4-Benzylpiperidine | Aromatic H | 7.29 - 7.10 | m | - |

| Piperidine H-2, H-6 (eq) | 3.05 | d | 12.0 | |

| Benzylic CH₂ | 2.51 | d | 7.2 | |

| Piperidine H-2, H-6 (ax) | 2.58 | t | 12.0 | |

| Piperidine H-4 | 1.68 | m | - | |

| Piperidine H-3, H-5 (eq) | 1.68 | d | 12.0 | |

| Piperidine H-3, H-5 (ax) | 1.20 | qd | 12.0, 3.6 | |

| Piperidine [1][2] | H-2, H-6 | 2.79 | m | - |

| H-3, H-5 | 1.51 | m | - | |

| H-4 | 2.19 | m | - |

1.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the presence of signals for the piperidine and fluorobenzyl moieties. The carbons of the fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom (¹⁹F), a key diagnostic feature.

| Compound | Assignment | Predicted/Observed Chemical Shift (δ, ppm) | C-F Coupling (J_CF, Hz) |

| 3-(4-Fluorobenzyl)piperidine | C (ipso, attached to F) | ~161.5 | ¹J_CF ≈ 245 |

| C (aromatic, quat.) | ~136.0 | ⁴J_CF ≈ 3 | |

| C (aromatic, CH, ortho to F) | ~130.5 | ²J_CF ≈ 8 | |

| C (aromatic, CH, meta to F) | ~115.0 | ³J_CF ≈ 21 | |

| Piperidine C-2 | ~54.0 | - | |

| Piperidine C-6 | ~47.0 | - | |

| Piperidine C-3 | ~41.0 | - | |

| Benzylic CH₂ | ~39.0 | - | |

| Piperidine C-5 | ~26.0 | - | |

| Piperidine C-4 | ~25.0 | - | |

| 4-Benzylpiperidine | C (aromatic, quat.) | 140.4 | - |

| C (aromatic, CH) | 129.1 | - | |

| C (aromatic, CH) | 128.2 | - | |

| C (aromatic, CH) | 125.8 | - | |

| Piperidine C-2, C-6 | 46.5 | - | |

| Benzylic CH₂ | 43.1 | - | |

| Piperidine C-4 | 38.1 | - | |

| Piperidine C-3, C-5 | 32.3 | - | |

| Piperidine [1] | C-2, C-6 | 47.0 | - |

| C-3, C-5 | 27.2 | - | |

| C-4 | 25.2 | - |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

| Compound | Vibrational Mode | Predicted/Observed Wavenumber (cm⁻¹) | Intensity |

| 3-(4-Fluorobenzyl)piperidine | N-H stretch (secondary amine) | ~3300 - 3350 | Medium-Weak |

| C-H stretch (aromatic) | ~3010 - 3080 | Medium | |

| C-H stretch (aliphatic) | ~2850 - 2960 | Strong | |

| C=C stretch (aromatic) | ~1600, ~1510 | Medium | |

| N-H bend | ~1500 - 1580 | Medium | |

| C-F stretch | ~1220 - 1240 | Strong | |

| 4-Benzylpiperidine | N-H stretch | ~3280 | Medium |

| C-H stretch (aromatic) | ~3025 | Medium | |

| C-H stretch (aliphatic) | ~2800 - 2950 | Strong | |

| C=C stretch (aromatic) | ~1603, 1495, 1452 | Medium | |

| Piperidine | N-H stretch | ~3280 | Medium |

| C-H stretch (aliphatic) | ~2800 - 2950 | Strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

| Compound | m/z | Interpretation |

| 3-(4-Fluorobenzyl)piperidine | 193.13 | [M]⁺ (Molecular Ion) |

| 109.04 | [M - C₇H₆F]⁺ (Fluorotropylium ion) | |

| 84.08 | [M - C₇H₆F]⁺ (Loss of fluorobenzyl group) | |

| 4-Benzylpiperidine | 175.14 | [M]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) | |

| 84.08 | [M - C₇H₇]⁺ (Loss of benzyl group) | |

| Piperidine [3] | 85.09 | [M]⁺ |

| 84.08 | [M - H]⁺ |

Experimental Protocols

The following sections describe standard methodologies for the acquisition of spectroscopic data for small organic molecules like 3-(4-Fluorobenzyl)piperidine.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of solid particles. Transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16 scans, depending on sample concentration.

-

Referencing : The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition :

-

Pulse Program : Standard proton-decoupled single-pulse sequence.

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 128-1024 scans, depending on sample concentration and solubility.

-

Referencing : The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation (Thin Film Method) :

-

Dissolve a small amount of the sample (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction : The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation prior to analysis.

-

Ionization Method : Electron Ionization (EI) is a common method for volatile and thermally stable small molecules, typically providing rich fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and is often used with LC-MS.

-

Mass Analyzer : A variety of mass analyzers can be used, including Quadrupole, Time-of-Flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

-

Data Acquisition (EI-MS) :

-

Electron Energy : Typically 70 eV.

-

Mass Range : A scan range appropriate for the molecular weight of the compound (e.g., m/z 40-400).

-

Calibration : The mass axis should be calibrated using a known reference compound before analysis.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel or uncharacterized small molecule such as 3-(4-Fluorobenzyl)piperidine.

Caption: Spectroscopic Analysis Workflow.

References

Navigating the Solubility Landscape of 3-(4-Fluorobenzyl)piperidine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 3-(4-Fluorobenzyl)piperidine, a pivotal intermediate in contemporary drug discovery and development. Tailored for researchers, scientists, and professionals in pharmaceutical development, this document provides a consolidated overview of its solubility profile, detailed experimental protocols for solubility determination, and a discussion of the underlying physicochemical principles.

Core Concepts: Understanding the Solubility of 3-(4-Fluorobenzyl)piperidine

The solubility of a compound is a critical physicochemical parameter that significantly influences its behavior in various stages of drug development, including synthesis, purification, formulation, and ultimately, its bioavailability. The principle of "like dissolves like" is the cornerstone for predicting solubility behavior. 3-(4-Fluorobenzyl)piperidine possesses a molecular structure with dual characteristics: a polar piperidine ring capable of hydrogen bonding and a relatively non-polar fluorobenzyl group. This duality suggests a varied solubility profile across different organic solvents. While precise, publicly available quantitative solubility data for this specific compound is limited, a qualitative assessment indicates it is generally soluble in a range of common organic solvents[1]. The hydrochloride salt form of 3-(4-Fluorobenzyl)piperidine is noted to have excellent solubility in water[2].

Illustrative Solubility Data

Due to the scarcity of specific experimental data in scientific literature, the following table presents illustrative solubility values for 3-(4-Fluorobenzyl)piperidine in a selection of organic solvents at ambient temperature (20-25°C). It is imperative to recognize that these values are hypothetical and grounded in the compound's structural attributes and general solubility principles. For any practical application, experimental verification is strongly recommended.

| Solvent Classification | Solvent Name | Predicted Solubility (mg/mL) |

| Polar Protic | Methanol | > 100 |

| Ethanol | > 100 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 |

| Acetonitrile | 50 - 100 | |

| Tetrahydrofuran (THF) | 20 - 50 | |

| Non-Polar | Dichloromethane (DCM) | 10 - 30 |

| Toluene | 5 - 15 | |

| Hexane | < 1 |

Note: These are estimated values and should be confirmed through experimentation.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for successful drug development. The following are detailed methodologies for commonly employed experiments to quantify the solubility of a small molecule like 3-(4-Fluorobenzyl)piperidine.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic (or equilibrium) solubility[3][4].

Methodology:

-

Preparation: Add an excess amount of 3-(4-Fluorobenzyl)piperidine to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the mixture at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound[3]. A water bath shaker is commonly used for this purpose.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved through centrifugation, which pellets the solid material, or filtration using a chemically inert filter (e.g., PTFE) that does not adsorb the compound[5].

-

Quantification: Accurately dilute a sample of the clear supernatant and determine the concentration of the dissolved 3-(4-Fluorobenzyl)piperidine. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the preferred analytical techniques for their sensitivity and specificity[5][6].

-

Calculation: The solubility is then calculated from the measured concentration in the saturated solution.

Kinetic Solubility Assessment

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery for rapid screening[6][7].

Methodology (Nephelometry-based):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(4-Fluorobenzyl)piperidine in a solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution into the aqueous or organic solvent of interest.

-

Precipitation Monitoring: The formation of a precipitate as the compound's concentration exceeds its solubility limit is detected by a nephelometer, which measures light scattering from the suspended particles[8].

-

Data Analysis: The kinetic solubility is determined as the concentration at which the first signs of precipitation are observed.

Visualizing Methodologies and Relationships

To further clarify the experimental process and the factors influencing solubility, the following diagrams are provided.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Solubility Test | AxisPharm [axispharm.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. rheolution.com [rheolution.com]

Potential Therapeutic Targets of 3-(4-Fluorobenzyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(4-fluorobenzyl)piperidine scaffold is a key structural motif found in a variety of biologically active compounds. Its presence is often associated with significant affinity and selectivity for several key therapeutic targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the potential therapeutic targets of molecules incorporating the 3-(4-fluorobenzyl)piperidine core, based on preclinical data from various derivatives. The primary targets identified include monoamine transporters (specifically the serotonin and dopamine transporters), acetylcholinesterase, the dopamine D4 receptor, and the sigma-1 receptor. This document summarizes the available quantitative data for representative derivatives, details relevant experimental protocols for target validation, and visualizes the associated signaling pathways. The versatility of this scaffold highlights its potential for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Introduction

3-(4-Fluorobenzyl)piperidine is a versatile chemical intermediate used in the synthesis of a wide array of pharmaceutical agents.[1][2] The piperidine ring, a ubiquitous feature in medicinal chemistry, often imparts favorable pharmacokinetic properties, while the fluorobenzyl group can enhance binding affinity and metabolic stability.[2] While direct pharmacological data for the parent 3-(4-fluorobenzyl)piperidine molecule is limited, numerous studies on its derivatives have revealed its potential to interact with several high-value therapeutic targets. This guide will explore these targets in detail, providing a foundation for further research and drug development efforts centered on this promising scaffold.

Potential Therapeutic Targets

Based on preclinical evidence from a range of derivatives, the 3-(4-fluorobenzyl)piperidine scaffold has been implicated in the modulation of the following targets:

-

Monoamine Transporters (SERT and DAT)

-

Acetylcholinesterase (AChE)

-

Dopamine D4 Receptor

-

Sigma-1 Receptor

The following sections will delve into the specifics of the interactions with these targets.

Monoamine Transporters: Serotonin (SERT) and Dopamine (DAT)

The 3-(4-fluorobenzyl)piperidine moiety is a common feature in compounds designed to inhibit the reuptake of serotonin and dopamine, key neurotransmitters in the regulation of mood, cognition, and motor control.[3][4]

The following table summarizes the binding affinities and inhibitory concentrations of various derivatives containing the (4-fluorobenzyl)piperidine scaffold for SERT and DAT. It is important to note that these values are for derivatives and not the parent compound.

| Compound Class | Derivative Structure (Representative) | Target | Assay Type | Quantitative Value | Reference |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines | 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine | SERT | [3H]-Paroxetine Binding | Ki: 2 - 400 nM | [5] |

| 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine Analogues | (+)-trans-3-Hydroxy derivative | DAT | [3H]-WIN 35,428 Binding | IC50: 0.46 nM | [2] |

| (+)-trans-3-Hydroxy derivative | DAT | [3H]-Dopamine Uptake | IC50: 4.05 nM | [2] | |

| 3,6-Disubstituted Piperidine Analogues | S,S-(-)-19a derivative | DAT | [3H]-WIN 35,428 Binding | IC50: 11.3 nM | [6] |

Inhibition of monoamine transporters leads to an increased concentration of the respective neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling. This is a primary mechanism for many antidepressant and psychostimulant drugs.[4]

Modulation of Monoamine Neurotransmission.

Acetylcholinesterase (AChE)

Derivatives of benzylpiperidine are well-established inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This makes them relevant for the treatment of cognitive disorders such as Alzheimer's disease.

The following table presents the AChE inhibitory activity of various benzylpiperidine derivatives, some of which include the fluorobenzyl moiety.

| Compound Class | Derivative Structure (Representative) | Target | Assay Type | Quantitative Value | Reference |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | N-((1-(3-fluorobenzyl)piperidin-4-yl)methyl) derivative | AChE | Ellman's Method | IC50: 3.14 µM | |

| N-(2-(piperidine-1-yl)ethyl)benzamides | ortho-Fluoro derivative | AChE | Ellman's Method | IC50: 13 nM | [7] |

| Dual AChE/GSK3β Inhibitors | 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide | AChE | Ellman's Method | Potent, superior to donepezil | [8] |

Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of both nicotinic and muscarinic acetylcholine receptors.[9]

Mechanism of Acetylcholinesterase Inhibition.

Dopamine D4 Receptor

The dopamine D4 receptor, a G-protein coupled receptor, is a target for antipsychotic medications. Several classes of piperidine-containing compounds have been developed as D4 receptor antagonists.

| Compound Class | Derivative Structure (Representative) | Target | Assay Type | Quantitative Value | Reference |

| Benzyloxy Piperidines | 3-Fluorobenzyl derivative | D4 Receptor | Radioligand Binding | Ki: 205.9 nM | |

| 4,4-Difluoro-3-(phenoxymethyl)piperidines | 3,4-Difluorophenyl derivative | D4 Receptor | [3H]-N-methylspiperone Binding | Ki: 5.5 nM |

The dopamine D4 receptor is a D2-like receptor that couples to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[10]

Dopamine D4 Receptor Signaling Pathway.

Sigma-1 Receptor

The sigma-1 receptor is an intracellular chaperone protein involved in the regulation of calcium signaling and cellular stress responses. It is a promising target for a variety of CNS disorders. Piperidine-based structures have been identified as potent sigma-1 receptor modulators.

| Compound Class | Derivative Structure (Representative) | Target | Assay Type | Quantitative Value | Reference |

| Piperidine/Piperazine-based Compounds | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor | --INVALID-LINK---Pentazocine Binding | Ki: 3.2 nM | [11][12] |

| 3- and 4-Hydroxypiperidines | N-Methyl-5-indazole derivative | Sigma-1 Receptor | Radioligand Binding | Ki: 1.2 nM |

The sigma-1 receptor, upon activation, can translocate and interact with various client proteins, including ion channels and other receptors, to modulate downstream signaling pathways. A key function is the regulation of calcium mobilization from the endoplasmic reticulum.[13]

Sigma-1 Receptor Signaling Cascade.

Experimental Protocols

This section provides generalized protocols for the key assays used to characterize compounds targeting the aforementioned receptors and enzymes.

Radioligand Binding Assay for Monoamine Transporters (SERT/DAT)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for SERT or DAT.

-

Materials:

-

Cell membranes expressing the transporter of interest (SERT or DAT).

-

Radioligand (e.g., [3H]-Paroxetine for SERT, [3H]-WIN 35,428 for DAT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Test compound (3-(4-fluorobenzyl)piperidine derivative) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known inhibitor like fluoxetine for SERT or cocaine for DAT).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.

-

Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory potential of test compounds.[1]

-

Materials:

-

Acetylcholinesterase (AChE) enzyme.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Assay buffer (e.g., phosphate buffer, pH 8.0).

-

Test compound (3-(4-fluorobenzyl)piperidine derivative) at various concentrations.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 412 nm.

-

-

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in the assay buffer.

-

In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE solution to each well (except for the blank).

-

Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) using a microplate reader in kinetic mode.

-

The rate of the reaction is determined from the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

-

Sigma-1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay for the sigma-1 receptor.

-

Materials:

-

Tissue homogenate or cell membranes expressing the sigma-1 receptor.

-

Radioligand (e.g., [3H]-(+)-pentazocine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Test compound (3-(4-fluorobenzyl)piperidine derivative) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of haloperidol or (+)-pentazocine).

-

96-well microplates, glass fiber filters, scintillation cocktail, and counter.

-

-

Procedure:

-

Follow a similar procedure as described for the monoamine transporter binding assay (Section 3.1).

-

Incubate the reaction mixture (membranes, radioligand, and test compound/control) at an appropriate temperature (e.g., 37°C) for a suitable duration (e.g., 120 minutes).

-

Terminate the reaction by filtration and quantify the bound radioactivity.

-

Calculate the IC50 and Ki values as previously described.

-

Conclusion

The 3-(4-fluorobenzyl)piperidine scaffold represents a privileged structure in the design of CNS-active agents. The evidence from a multitude of its derivatives strongly suggests that this core can be effectively utilized to target a range of therapeutically relevant proteins, including monoamine transporters (SERT and DAT), acetylcholinesterase, the dopamine D4 receptor, and the sigma-1 receptor. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in leveraging the potential of this versatile chemical entity. Further investigation into the specific pharmacological profile of the parent 3-(4-fluorobenzyl)piperidine and the synthesis of novel derivatives are warranted to fully explore its therapeutic potential in treating complex neurological and psychiatric disorders.

References

- 1. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]